An In-Depth Technical Guide to (R)-2-Benzamido-2-phenylacetic Acid
An In-Depth Technical Guide to (R)-2-Benzamido-2-phenylacetic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Benzamido-2-phenylacetic acid, a chiral non-proteinogenic amino acid derivative, serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid structure, containing both a benzamide and a phenylacetic acid moiety, makes it a valuable scaffold for designing molecules with specific stereochemical orientations, which is critical for targeted biological activity. This guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of (R)-2-Benzamido-2-phenylacetic acid, offering field-proven insights for professionals in drug discovery and development. The molecule's utility is particularly noted in the synthesis of novel anti-inflammatory agents and enzyme inhibitors, where precise stereochemistry is paramount for efficacy and selectivity.[1]
Molecular Structure and Identification
(R)-2-Benzamido-2-phenylacetic acid is characterized by a central chiral carbon atom bonded to a phenyl group, a carboxylic acid group, a hydrogen atom, and a benzamido group. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.
Below is a 2D representation of the molecule's structure.
Caption: 2D Structure of (R)-2-Benzamido-2-phenylacetic acid.
Key Identifiers:
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IUPAC Name: (2R)-(benzoylamino)(phenyl)ethanoic acid
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CAS Number: 10419-67-7
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Molecular Formula: C₁₅H₁₃NO₃
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Molecular Weight: 255.27 g/mol
Physicochemical Properties
The physicochemical properties of (R)-2-Benzamido-2-phenylacetic acid are essential for its handling, formulation, and application in synthesis. Below is a summary of its key properties.
| Property | Value / Description |
| Physical Form | White to yellow crystalline powder or crystals.[2] |
| Melting Point | While data for the specific enantiomer is not readily available, the related N-benzoyl-L-phenylalanine has a melting point of 141-141.5 °C.[3] The melting point of the related Phenylacetic acid is 76-78 °C.[4][5] |
| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents such as ethanol, chloroform, and hot water, similar to N-benzoylglycine.[6] |
| pKa (estimated) | The acidity is primarily due to the carboxylic acid group. The pKa is estimated to be around 4.3, similar to that of phenylacetic acid (pKa 4.31).[7] |
| Optical Rotation | As a chiral molecule, it rotates plane-polarized light. The specific rotation value is a key parameter for confirming enantiomeric purity. While the exact value is not widely reported, the related (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine has a specific rotation of [α]₂₀/D = -102° (c=0.9 in THF), indicating that the (R)-enantiomer is levorotatory. |
Synthesis and Manufacturing
The production of enantiomerically pure (R)-2-Benzamido-2-phenylacetic acid is most commonly achieved through the chiral resolution of its racemic mixture. Asymmetric synthesis routes are also viable but are often more complex for industrial-scale production.
Synthesis of Racemic 2-Benzamido-2-phenylacetic acid
The racemic precursor is typically synthesized by the benzoylation of DL-phenylglycine.
Experimental Protocol: Benzoylation of DL-Phenylglycine
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Reaction Setup: In a round-bottom flask, dissolve DL-phenylglycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.
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Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirred solution, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
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Work-up: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The racemic 2-Benzamido-2-phenylacetic acid will precipitate as a white solid.
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Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Chiral Resolution of Racemic 2-Benzamido-2-phenylacetic acid
The most established method for obtaining the (R)-enantiomer is through diastereomeric salt formation using a chiral resolving agent. A common choice for resolving acidic racemates is a chiral amine, such as (-)-ephedrine or brucine.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Chiral Resolution
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Salt Formation: Dissolve the racemic 2-Benzamido-2-phenylacetic acid (1.0 eq) in a suitable hot solvent, such as ethanol. In a separate flask, dissolve a sub-stoichiometric amount of the chiral resolving agent, for example, (-)-ephedrine (0.5 eq), in the same solvent.
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Crystallization: Add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.
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Isolation: Collect the crystals by filtration. The enantiomeric purity of the acid in the salt can be checked at this stage by a small-scale work-up and analysis.
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Liberation of the Free Acid: Suspend the diastereomeric salt crystals in water and acidify with a strong acid (e.g., HCl) to a low pH. This will protonate the carboxylic acid and precipitate the desired enantiomer.
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Final Purification: Filter the solid (R)-2-Benzamido-2-phenylacetic acid, wash with water, and dry. The optical purity can be enhanced by recrystallization.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-2-Benzamido-2-phenylacetic acid.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups (multiplets in the aromatic region, ~7.2-8.0 ppm), a singlet for the methine proton at the chiral center, and a broad singlet for the amide N-H proton. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid groups (typically in the 165-175 ppm region), along with signals for the aromatic carbons and the chiral methine carbon.
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FTIR: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include:
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~3300 cm⁻¹ (N-H stretch of the amide)
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~3000 cm⁻¹ (broad O-H stretch of the carboxylic acid)
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~1700 cm⁻¹ (C=O stretch of the carboxylic acid)
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~1650 cm⁻¹ (C=O stretch of the amide, Amide I band)
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~1540 cm⁻¹ (N-H bend of the amide, Amide II band) An FTIR spectrum of the related compound N-benzoylglycine shows a C=O stretching peak at 1759 cm⁻¹ and N-H/O-H stretching peaks at 3341 and 3073 cm⁻¹, respectively.
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-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode will typically show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 254.2.
Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of (R)-2-Benzamido-2-phenylacetic acid.
Methodology:
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Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) or Pirkle-type columns are commonly used.
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Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (such as isopropanol or ethanol), often with a small amount of an acidic additive (like trifluoroacetic acid or acetic acid) to ensure good peak shape for the acidic analyte.
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Detection: UV detection is typically used, monitoring at a wavelength where the phenyl groups absorb strongly (e.g., 254 nm).
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Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers.
Applications in Research and Drug Development
(R)-2-Benzamido-2-phenylacetic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its rigid, chiral structure allows it to serve as a scaffold for creating compounds that can interact with biological targets in a stereospecific manner.
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Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. The benzamido-phenylacetic acid scaffold has been used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
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Enzyme Inhibitors: The defined stereochemistry of this molecule makes it an excellent starting point for the design of specific enzyme inhibitors. By modifying the carboxylic acid and the phenyl rings, researchers can tailor the molecule to fit into the active site of a target enzyme.
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Peptidomimetics: The structural similarity to a protected amino acid allows for its incorporation into peptide-like molecules (peptidomimetics).[1] These structures can mimic or block the biological activity of natural peptides but often have improved stability and bioavailability.
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Antibacterial Agents: Derivatives of benzoyl glycine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] This suggests that (R)-2-Benzamido-2-phenylacetic acid could be a useful precursor for the development of new antibiotics.
Safety and Handling
(R)-2-Benzamido-2-phenylacetic acid should be handled in accordance with standard laboratory safety procedures.
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Hazard Classification:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is typically stored at room temperature.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
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Shiraiwa, T., Suzuki, M., Sakai, Y., Nagasawa, H., Takatani, K., Noshi, D., & Yamanashi, K. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & pharmaceutical bulletin, 50(10), 1362-1366. [Link]
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Potrzebowski, M. J., Tekely, P., Błaszczyk, J., & Wieczorek, M. W. (2000). X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. Journal of peptide research, 56(4), 185-194. [Link]
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National Institutes of Health. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]
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ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]
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Wikipedia. N-Phenylglycine. [Link]
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Kessels SA. Resolution processes. [Link]
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YouTube. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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MDPI. Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. [Link]
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